molecular formula C30H48O10 B049617 (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid CAS No. 58814-71-4

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

Cat. No.: B049617
CAS No.: 58814-71-4
M. Wt: 568.7 g/mol
InChI Key: GDNGOAUIUTXUES-RWDHRDFGSA-N
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Description

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid is a complex organic compound that belongs to the class of bile acids and their derivatives This compound is characterized by its unique structure, which includes a steroid nucleus with a carboxyl group at the 23rd position, a hydroxyl group at the 7th position, and a glucopyranosiduronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Carboxylation: Carboxylation at the 23rd position can be achieved through the use of carbon dioxide under high pressure and temperature, often facilitated by a base such as sodium hydroxide.

    Glycosylation: The attachment of the glucopyranosiduronic acid moiety is typically done using glycosyl donors like glucopyranosyl bromide in the presence of a Lewis acid catalyst such as silver triflate.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is often preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone, using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The carboxyl group at the 23rd position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The glucopyranosiduronic acid moiety can be modified through nucleophilic substitution reactions, where the glycosidic bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Jones reagent, PCC

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Silver triflate, osmium tetroxide

    Solvents: Dichloromethane, methanol, water

Major Products Formed

    Oxidation: Formation of 7-keto derivatives

    Reduction: Formation of 23-hydroxy derivatives

    Substitution: Various glycosidic derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of steroid-based drugs and other bioactive compounds.

Biology

Biologically, this compound is studied for its role in bile acid metabolism. It is involved in the emulsification of fats and the absorption of fat-soluble vitamins in the digestive system. Researchers are also exploring its potential as a biomarker for liver function and diseases.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating liver diseases, cholesterol-related disorders, and certain types of cancer. Its ability to modulate bile acid pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of detergents and emulsifiers. Its surfactant properties are exploited in various formulations to enhance the solubility and stability of products.

Mechanism of Action

The mechanism of action of (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid involves its interaction with bile acid receptors and transporters. It binds to the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5), modulating the expression of genes involved in bile acid synthesis, transport, and metabolism. This regulation helps maintain cholesterol homeostasis and protect against liver damage.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another bile acid with a similar steroid nucleus but different functional groups.

    Chenodeoxycholic Acid: Similar structure with hydroxyl groups at different positions.

    Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases, with a different stereochemistry.

Uniqueness

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid is unique due to its specific combination of functional groups and its glucopyranosiduronic acid moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S,3S,4S,5R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28?,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNGOAUIUTXUES-RWDHRDFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58814-71-4
Record name (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 2
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 3
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 4
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 5
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 6
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

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